(6-Bromopyridin-2-yl)(phenyl)methanone
Overview
Description
“(6-Bromopyridin-2-yl)(phenyl)methanone” is an active pharmaceutical ingredient . It is a compound that has a bromopyridinyl group and a phenyl group attached to a methanone .
Molecular Structure Analysis
The molecular structure of “(6-Bromopyridin-2-yl)(phenyl)methanone” consists of a bromopyridinyl group and a phenyl group attached to a methanone . The molecular weight of the compound is 264.12 .Physical And Chemical Properties Analysis
“(6-Bromopyridin-2-yl)(phenyl)methanone” is a solid at 20°C . It has a molecular weight of 262.10200 . The compound is slightly soluble in water .Scientific Research Applications
Antimicrobial and Antiviral Activity
(6-Bromopyridin-2-yl)(phenyl)methanone derivatives have been explored for their antimicrobial and antiviral potentials. For instance, a study synthesized various analogues and tested them against bacterial strains, Aspergillus niger, and Candida albicans, as well as a panel of viruses, including vaccinia virus and Coxsackie virus B4. The results suggested potential antifungal agents, specifically against Aspergillus niger and Candida albicans, and selective activity against certain viruses (Sharma et al., 2009).
Antioxidant Properties
Another research focus is on the antioxidant properties of derivatives of (6-Bromopyridin-2-yl)(phenyl)methanone. A study synthesized derivatives and assessed their antioxidant activities through various assays, comparing them to standard antioxidant compounds. The synthesized bromophenols demonstrated effective antioxidant power, with some derivatives showing exceptional potency (Çetinkaya et al., 2012).
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists among derivatives of (6-Bromopyridin-2-yl)(phenyl)methanone has shown promising results. These compounds are investigated for their potential in modulating the NMDA receptor, a crucial component in neurological processes. Some derivatives displayed low nanomolar activity in both binding and functional assays, highlighting their potential in neuroscientific research (Borza et al., 2007).
DNA Binding and Photocleavage Studies
In the context of DNA research, derivatives of (6-Bromopyridin-2-yl)(phenyl)methanone have been used to study DNA-binding properties and photocleavage. For instance, a study synthesized novel ligands and complexes and investigated their interactions with DNA. This research found that the synthesized complexes could intercalate into DNA base pairs and effectively cleave DNA when irradiated, suggesting potential applications in molecular biology and pharmacology (Tan et al., 2009).
Protein Tyrosine Kinase Inhibitory Activity
The inhibitory effects of (6-Bromopyridin-2-yl)(phenyl)methanone derivatives on protein tyrosine kinase have been a significant area of study. These compounds were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, comparable or superior to genistein, a reference compound. This suggests their potential in cancer research and treatment (Zheng et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(6-bromopyridin-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXSMXXNPDYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526082 | |
Record name | (6-Bromopyridin-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)(phenyl)methanone | |
CAS RN |
80100-17-0 | |
Record name | (6-Bromopyridin-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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